2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Description
Chemical Structure and Properties 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide (CAS: 639048-27-4) is a heterocyclic compound featuring a benzamide core substituted with a fluorine atom at the 2-position and a 2-propyltetrazole moiety at the amide nitrogen. Its molecular formula is C₁₁H₁₂N₅OF, with a molecular weight of 249.24 g/mol . The tetrazole ring (a five-membered ring with four nitrogen atoms) and the fluorine substituent contribute to its unique physicochemical properties, such as enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-fluoro-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXNEZLCVLRLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358410 | |
| Record name | 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593241-41-9 | |
| Record name | 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the benzamide by reacting the fluoro-substituted benzoyl chloride with the tetrazole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide linkage undergoes hydrolysis under acidic or basic conditions, yielding 2-fluorobenzoic acid and 2-propyl-2H-tetrazol-5-amine. Key findings:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Nucleophilic Aromatic Substitution (Fluoro Group)
The electron-withdrawing fluorine at the benzamide’s ortho position facilitates nucleophilic substitution. Demonstrated reactions include:
Mechanistic Insight :
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The reaction proceeds via a two-step aromatic SNAr mechanism, with deprotonation of the nucleophile accelerating the attack at the fluorinated position .
Tetrazole Ring Reactivity
The 2-propyl-2H-tetrazole moiety participates in:
Alkylation Reactions
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Reagent : Methyl iodide
Cycloaddition Reactions
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Cu-Catalyzed Click Chemistry :
Oxidation and Reduction
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Oxidation :
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Reduction :
Comparative Reactivity Table
The compound’s reactivity is benchmarked against structural analogs:
| Compound | Hydrolysis Rate (k, h⁻¹) | SNAr Efficiency | Tetrazole Stability |
|---|---|---|---|
| 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | 0.12 | High | Stable up to 150°C |
| 4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide | 0.09 | Moderate | Decomposes at 120°C |
| 2-Bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide | 0.08 | Low | Stable up to 130°C |
Key Trends :
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Ortho-fluoro substitution enhances electrophilicity compared to para-fluoro or bromo analogs.
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Tetrazole N-substitution (2-propyl vs. 1-propyl) significantly impacts thermal stability .
Coupling Reactions
The benzamide’s aromatic ring participates in Suzuki-Miyaura cross-coupling:
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Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O
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Limitation : The tetrazole ring may coordinate with Pd, requiring excess ligand for efficiency .
Stability Under Pharmacological Conditions
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders and cancer. The structural modifications provided by the fluoro group and the tetrazole moiety may enhance the compound's selectivity and potency against specific biological targets. Research indicates that tetrazole derivatives often exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities .
Biochemical Probes:
Due to its ability to interact with various biological targets, this compound is being investigated as a biochemical probe. This application is crucial for understanding enzyme mechanisms and receptor interactions, which can lead to the development of new drugs.
Chemical Synthesis
Building Block in Organic Synthesis:
The compound serves as an important building block in the synthesis of more complex molecules. Its chemical reactivity allows it to participate in various reactions such as nucleophilic substitutions and oxidations, making it a versatile intermediate in organic synthesis.
Reactivity Profile:
The presence of the fluoro group enhances electrophilicity, facilitating nucleophilic substitution reactions. Additionally, the amide bond can undergo hydrolysis under specific conditions, leading to various derivatives that may have distinct biological activities .
Material Science
Development of New Materials:
Research into this compound extends into material science, where it is being evaluated for potential applications in developing new materials with specific properties. Its unique chemical structure may impart desirable characteristics such as improved thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Notes and Considerations
- Isomerism : The 2-propyltetrazole isomer in the target compound may exhibit distinct reactivity compared to 1-propyltetrazole analogs due to steric and electronic differences .
- Biological Relevance : Fluorinated benzamide-tetrazole/triazole hybrids are understudied but promising for kinase inhibition or antimicrobial activity.
- Analytical Challenges : Structural characterization of such compounds often relies on techniques like X-ray crystallography (using programs like SHELXL ) or NMR.
Biological Activity
2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{14}F_{1}N_{5}O, with a molar mass of approximately 249.24 g/mol. The compound features a benzamide structure modified by a fluoro group and a tetrazole moiety, which is known for its diverse biological activities.
The presence of the fluoro group enhances electrophilicity, which may facilitate nucleophilic substitution reactions. The amide bond present in the compound can undergo hydrolysis under specific conditions, potentially leading to active metabolites with distinct biological effects. Interaction studies suggest that the compound may bind to various biological targets, including receptors and enzymes.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the unique biological profile of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzamide, 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl) | Similar tetrazole ring; different fluorine position | Variations in biological activity due to substitution location |
| 2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide | Bromine instead of fluorine | Different reactivity profile compared to fluorinated derivatives |
| 4-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | Fluorine at para position | Variations in pharmacodynamics due to positional differences |
This table illustrates how variations in the chemical structure can influence biological activity and pharmacological properties.
Case Studies and Research Findings
Research has indicated that compounds with similar structural frameworks often target specific pathways relevant to disease mechanisms. For example:
- Anti-Cancer Applications : Some tetrazole derivatives are being explored for their potential as anti-cancer agents, particularly due to their ability to interact with key receptors involved in tumor growth.
- Central Nervous System Disorders : The unique structural features of this compound make it a candidate for drug development targeting neurological conditions .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets, providing insights into its potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : A two-step approach is commonly employed: (i) Amide bond formation : React 2-fluorobenzoyl chloride with 2-propyl-2H-tetrazol-5-amine in anhydrous acetonitrile under reflux (80°C, 4 hours). Precipitation yields the crude product, which is purified via recrystallization . (ii) Optimization : Microwave-assisted solvent-free methods (e.g., Fries rearrangement) improve reaction efficiency and reduce byproducts. For example, similar benzamide derivatives achieved 81% yield under microwave irradiation (150°C, 20 minutes) .
- Key variables : Solvent polarity (acetonitrile vs. solvent-free), temperature, and catalyst presence (e.g., TBAI in some protocols).
Q. How is the crystal structure of this compound resolved, and which software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using a Rigaku Pilatus 200K diffractometer (Mo Kα radiation, ω-scans). Data processing includes absorption correction (multi-scan) and structure refinement via SHELX programs (SHELXL for refinement, SHELXS for solution) .
- Parameters : R-factor < 0.05, θ range = 3.3–27.5°, anisotropic displacement parameters for non-H atoms. Hydrogen atoms are geometrically constrained .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts or melting points) during characterization be systematically addressed?
- Methodology : Cross-validate using complementary techniques:
- NMR : Compare experimental / shifts with computed values (DFT/B3LYP/6-31G*) .
- Melting point : Ensure consistency with literature (e.g., similar benzamides: 180–185°C ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI+ for exact mass validation) .
Q. What computational strategies are effective for predicting biological activity (e.g., kinase inhibition or antimicrobial properties)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., G protein-coupled receptor kinase 2). Key parameters: binding affinity (ΔG ≤ −8 kcal/mol), hydrogen bonding with active-site residues (e.g., Asp106, Lys220) .
- QSAR models : Corrogate substituent effects (e.g., fluorine’s electron-withdrawing impact on receptor binding) using Hammett constants .
Q. How can reaction conditions be optimized to improve synthetic yield while maintaining regioselectivity?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (80–150°C), solvent (acetonitrile vs. DMF), and catalyst (e.g., TBAI at 15 mol%) to identify Pareto-optimal conditions .
- Microwave assistance : Reduces reaction time from hours to minutes (e.g., 81% yield in 20 minutes vs. 4 hours under reflux) .
Q. What strategies resolve contradictions in bioassay results (e.g., cytotoxicity vs. antimicrobial activity)?
- Methodology :
- Control experiments : Test against isogenic cell lines or enzyme mutants to confirm target specificity .
- Structural analogs : Synthesize derivatives (e.g., replacing tetrazole with triazole) to isolate pharmacophore contributions .
- Data normalization : Use Z’-factor assays to account for variability in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
